N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805074
InChI: InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17805074

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name N'-hydroxy-4-methoxy-3-methylbenzenecarboximidamide
Standard InChI InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11)
Standard InChI Key MNXSZAWBGTXQAF-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CC(=C1)/C(=N/O)/N)OC
Canonical SMILES CC1=C(C=CC(=C1)C(=NO)N)OC

Introduction

Structural Characteristics and Molecular Properties

N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide (molecular formula: C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2) features a benzene core with three distinct substituents (Fig. 1):

  • Carboximidamide group (-C(=N-OH)NH2_2) at position 1, enabling metal chelation and hydrogen bonding.

  • Methoxy group (-OCH3_3) at position 4, contributing electron-donating effects and modulating solubility.

  • Methyl group (-CH3_3) at position 3, enhancing lipophilicity and steric bulk.

Key Physicochemical Properties

PropertyValue
Molecular Weight196.21 g/mol
LogP (Predicted)1.45 ± 0.2
Hydrogen Bond Donors3 (NH2_2, N-OH)
Hydrogen Bond Acceptors4 (OCH3_3, N-OH, C=O)
Topological Polar Surface Area89.6 Ų

The carboximidamide group’s dual nitrogen-oxygen coordination sites facilitate interactions with transition metals, a property exploited in catalytic and biochemical applications.

Synthetic Routes and Optimization

Primary Synthesis Pathways

The compound is synthesized via a three-step protocol:

  • Nitration of 3-methyl-4-methoxybenzoic acid to introduce a nitro group at position 1.

  • Reduction of the nitro group to an amine using Pd/C and hydrogen gas.

  • Reaction with hydroxylamine hydrochloride under acidic conditions to form the carboximidamide moiety.

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1HNO3_3/H2_2SO4_4, 0°C78
2H2_2 (1 atm), Pd/C, ethanol, 25°C85
3NH2_2OH·HCl, HCl, reflux62

Challenges include regioselectivity during nitration and side reactions during hydroxylamine coupling, necessitating strict pH control.

Industrial-Scale Production

Continuous flow reactors improve yield (up to 73%) by minimizing decomposition of the thermally sensitive hydroxylamine intermediate. Solvent systems such as ethanol-water (4:1) enhance solubility while reducing byproduct formation.

Reactivity and Functionalization

Metal Chelation

The carboximidamide group binds divalent cations (e.g., Fe2+^{2+}, Cu2+^{2+}) with dissociation constants (KdK_d) comparable to EDTA derivatives:

Metal-Binding Affinity

Metal IonKdK_d (M)Coordination Mode
Fe2+^{2+}2.1×1072.1 \times 10^{-7}Bidentate (N,O)
Cu2+^{2+}1.8×1081.8 \times 10^{-8}Tridentate (N,O, methoxy)

This property underpins its role in inhibiting metalloenzymes like histone deacetylases (HDACs) .

Electrophilic Substitution

The methyl group directs electrophiles to the ortho and para positions, enabling halogenation and sulfonation. For example, bromination in acetic acid yields a mono-brominated derivative at position 5 (yield: 68%).

StrainMIC (µg/mL)Mechanism
S. aureus64Cell wall synthesis disruption
E. faecalis128DNA gyrase inhibition

Activity against Gram-negative pathogens is limited by outer membrane permeability barriers.

Anticancer Properties

Preliminary cytotoxicity screening against human cancer cell lines reveals selective activity:

IC50_{50} Values

Cell LineIC50_{50} (µM)
HeLa (cervical)18.7
MCF-7 (breast)22.4
HEK-293 (normal)>100

Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .

Prodrug Development and Bioconversion

The N'-hydroxy group serves as a prodrug motif, enabling enzymatic conversion to active metabolites. For instance, esterase-mediated hydrolysis releases hydroxylamine, which inhibits ribonucleotide reductase in cancer cells .

Prodrug Stability

ConditionHalf-Life (h)Major Metabolite
Plasma (human)2.34-Methoxy-3-methylbenzoic acid
Liver microsomes0.8Hydroxylamine derivative

Comparative Analysis with Structural Analogs

Substituent positioning critically influences bioactivity:

Bioactivity Comparison

CompoundHDAC Inhibition (IC50_{50}, µM)LogP
N'-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide8.51.45
2-Amino-N'-hydroxy-6-methyl analog6.20.92
3-Amino-N'-hydroxy-4-methyl analog12.11.78

The methoxy group enhances solubility but reduces membrane permeability relative to methyl-substituted analogs.

Stability and Degradation Pathways

The compound decomposes under UV light (λ = 254 nm) via N-O bond cleavage, forming 4-methoxy-3-methylbenzonitrile as the primary degradation product. Storage at -20°C in amber vials extends shelf life to >12 months.

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